Carbonyl Reductase 1 (CBR1) Inhibition: A 23-Fold Potency Differential Demonstrates Functional Selectivity
The target compound demonstrates potent inhibition of human Carbonyl Reductase [NADPH] 1 (CBR1) with an IC50 of 250 nM [1]. In contrast, its activity against the closely related aldo-keto reductase family 1 member C4 (AKR1C4) is negligible (IC50 >10,000 nM) [1]. This 40-fold selectivity window is a direct consequence of the para-bromophenyl substitution pattern.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 250 nM (CBR1) |
| Comparator Or Baseline | >10,000 nM (AKR1C4) |
| Quantified Difference | >40-fold selectivity for CBR1 over AKR1C4 |
| Conditions | Inhibition of recombinant human enzymes; assay measured reduction in NADPH level for AKR1C4 [1] |
Why This Matters
This selectivity profile makes the compound a valuable tool for dissecting CBR1-specific roles in cancer drug resistance and anthracycline cardiotoxicity, where off-target AKR1C4 inhibition would confound results.
- [1] BindingDB BDBM50543397 / ChEMBL4646593. Binding Database. View Source
